3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H11FN6O2 and its molecular weight is 350.313. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, including structures similar to the compound of interest, have been evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Biological Synthesis Methods
Studies have shown the synthesis of similar compounds through microwave-assisted techniques. These synthesized compounds have been evaluated for their antimicrobial, antilipase, and antiurease activities, demonstrating significant biological activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis
The crystal and molecular structure of related compounds, like 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined using single-crystal X-ray analysis. This type of analysis is crucial for understanding the chemical properties and potential applications of these compounds (Viterbo, Calvino, & Serafino, 1980).
Antifungal and Antiprotozoal Activities
Some derivatives of 1,2,4-oxadiazole and 1,2,3-triazole, like the compound , have been synthesized and evaluated for their antifungal and anti-protozoal activities. These compounds have shown promising results as potential antifungal and anti-cancer agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antiviral Properties
Research has indicated the potential of related compounds in exhibiting antiviral activities, particularly against the H5N1 avian influenza virus. This suggests the possible use of such compounds in antiviral drug development (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and 1,2,3-triazoles, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that 1,2,3-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the receptor’s function, which can result in various biological effects.
Biochemical Pathways
It’s suggested that the compound may have an impact on pathways related to inflammation and pain, as indicated by its potential antinociceptive effect . The compound may modulate ASICs/TRPV1 channels by the opioid/KATP pathway .
Pharmacokinetics
It’s noted that some triazole-based drugs have excellent bioavailability in oral formulation . This suggests that the compound may also have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
It’s suggested that the compound may have antiproliferative activity against certain cells . For example, one study showed that a similar compound selectively inhibited LNCaP cell growth and showed a promising PSA downregulation rate .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-[1-(4-fluorophenyl)triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide are largely determined by its structural features. The triazole ring in the compound is known to interact with a variety of enzymes and proteins . Specific interactions of this compound with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Related compounds have shown potential analgesic and anti-inflammatory effects . These effects were demonstrated in carrageenan-induced oedema or pleurisy as well as CFA-induced arthritis .
Molecular Mechanism
It is suggested that the antinociceptive effect of similar compounds implicates the modulation of ASICs/TRPV1 channels by opioid/KATP pathway .
Dosage Effects in Animal Models
A related compound, when administered orally at doses of 10, 20, or 40 mg/kg, decreased the number of writhing in mice .
properties
IUPAC Name |
3-[1-(4-fluorophenyl)triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O2/c18-11-6-8-13(9-7-11)24-10-14(21-23-24)15-20-17(26-22-15)16(25)19-12-4-2-1-3-5-12/h1-10H,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRRKMYQPQOGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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